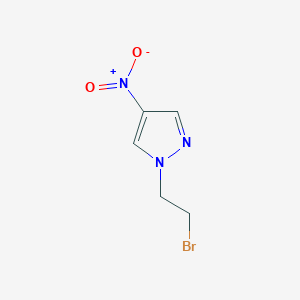

1-(2-bromoethyl)-4-nitro-1H-pyrazole

Description

Overview of Pyrazole (B372694) Chemistry in Organic Synthesis

Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms. ias.ac.in This structural motif is a cornerstone in medicinal chemistry and organic synthesis, largely due to the diverse biological activities exhibited by its derivatives. nih.govresearchgate.net The pyrazole nucleus is a versatile scaffold found in numerous pharmaceuticals, agrochemicals, and dyes. globalresearchonline.net Its derivatives have shown a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral activities. researchgate.netglobalresearchonline.net

The synthetic versatility of the pyrazole ring allows for the creation of a vast library of functionalized molecules. mdpi.com The presence of two nitrogen atoms in the ring influences its chemical reactivity; one nitrogen is pyrrole-like and the other is pyridine-like. ias.ac.in This arrangement makes the C4 position of the pyrazole ring particularly susceptible to electrophilic substitution reactions like nitration and halogenation. globalresearchonline.netnih.gov The development of novel and efficient synthetic methodologies for preparing functionalized pyrazoles is an active area of research, with techniques ranging from classical condensation reactions to modern microwave-assisted and multicomponent strategies. nih.govmdpi.com The widespread importance of this scaffold is highlighted by its presence in several FDA-approved drugs.

Table 1: Examples of Commercially Significant Pyrazole-Containing Drugs

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile dysfunction |

| Rimonabant | Anti-obesity (withdrawn) |

| Apixaban | Anticoagulant |

| Difenamizole | Analgesic |

| Ibrutinib | Anticancer |

This table showcases the diverse applications of the pyrazole core in modern medicine. nih.govdatapdf.com

Academic Importance of Substituted Pyrazoles with Bromoethyl and Nitro Moieties

The specific functional groups attached to a pyrazole core dictate its chemical properties and its utility as a synthetic intermediate. The presence of a bromoethyl group and a nitro group, as in 1-(2-bromoethyl)-4-nitro-1H-pyrazole, imparts significant reactivity and functionality.

The bromoethyl group at the N1 position is a key functional handle. The bromine atom is a good leaving group, making the compound an effective alkylating agent in nucleophilic substitution reactions. This allows for the straightforward introduction of the pyrazole moiety onto other molecules. Furthermore, 1-(2-bromoethyl)pyrazoles can undergo dehydrohalogenation, typically with a base like potassium hydroxide, to form the corresponding 1-vinylpyrazole derivatives. mdpi.com Vinylpyrazoles are valuable monomers for polymerization and act as versatile intermediates in cycloaddition and cross-coupling reactions. mdpi.com

The nitro group at the C4 position is a strong electron-withdrawing group. Its presence significantly influences the electronic properties of the pyrazole ring, affecting its reactivity and the acidity of the other ring positions. nih.gov The electron-withdrawing nature of the nitro group can activate the ring for certain nucleophilic substitution reactions, a reactivity pattern that is less common for the unsubstituted pyrazole ring. researchgate.net Additionally, the nitro group itself is a versatile functional group that can be readily reduced to an amino group. exsyncorp.com This transformation opens up a plethora of synthetic possibilities, as the resulting aminopyrazole can be further modified to build more complex heterocyclic systems, a common strategy in drug discovery. mdpi.com

Research Landscape of this compound within Heterocyclic Chemistry

The specific compound this compound is primarily recognized within the research community as a specialized chemical intermediate rather than a widely studied molecule for its own biological activity. Its presence in the catalogs of various chemical suppliers underscores its role as a commercially available building block for more complex syntheses. chiralen.com

Detailed academic studies focusing exclusively on the synthesis and reactivity of this compound are not abundant in peer-reviewed literature. Instead, its significance is inferred from its inclusion in patents for the synthesis of pharmacologically active agents. For instance, related N-substituted bromoethyl azole structures are used as precursors in the development of kinase inhibitors and other therapeutic compounds. chiralen.com This indicates that the compound's primary role in the research landscape is that of a reactant, valued for the combination of its reactive bromoethyl tail and the synthetically versatile nitro-substituted pyrazole core. Researchers can leverage this dual functionality to construct elaborate molecules for screening in drug discovery programs.

Table 2: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 1011801-56-1 chiralen.com |

| Molecular Formula | C₅H₆BrN₃O₂ |

| Molecular Weight | 220.02 g/mol bldpharm.com |

| Synonyms | 1-(2-bromoethyl)-4-nitropyrazole |

This table provides key identification data for the title compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLHGYUIDJUMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCBr)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromoethyl 4 Nitro 1h Pyrazole

Direct N-Alkylation Approaches

Direct N-alkylation of 4-nitro-1H-pyrazole stands as a primary and straightforward route to introduce the 2-bromoethyl group onto the pyrazole (B372694) ring. This method hinges on the reaction of the acidic N-H proton of the pyrazole with a suitable bromoethylating agent.

Alkylation of Nitro-1H-pyrazoles with 2-Bromoethanol and Related Bromoethylating Agents

A common strategy involves a two-step sequence starting with the alkylation of 4-nitro-1H-pyrazole with 2-bromoethanol. This reaction is typically carried out in the presence of a base, such as potassium carbonate, to deprotonate the pyrazole nitrogen, thereby activating it for nucleophilic attack on the bromoethanol. This process yields 1-(2-hydroxyethyl)-4-nitro-1H-pyrazole. The subsequent conversion of the terminal hydroxyl group to a bromide is a standard functional group transformation, which can be accomplished using various brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Alternatively, direct alkylation using 1,2-dibromoethane (B42909) presents a more direct route to the target molecule. In this approach, 4-nitro-1H-pyrazole is reacted with an excess of 1,2-dibromoethane. The use of a significant excess of the alkylating agent is crucial to favor the formation of the mono-alkylated product and minimize the competing reaction where a second pyrazole molecule displaces the remaining bromine atom, leading to the formation of 1,2-bis(4-nitro-1H-pyrazol-1-yl)ethane as a dimeric byproduct.

Optimization of Reaction Conditions: Solvent Effects, Basic Catalysis, and Temperature Control

The efficiency and selectivity of the N-alkylation reaction are highly dependent on the reaction conditions. The choice of solvent, base, and temperature plays a pivotal role in maximizing the yield of the desired product.

Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), are often employed as they effectively dissolve the pyrazole salt and promote the SN2 reaction pathway.

Basic Catalysis: A variety of bases can be utilized to facilitate the deprotonation of the pyrazole ring. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), as well as organic bases such as triethylamine (B128534) (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The strength of the base can impact the regioselectivity of the alkylation, particularly in unsymmetrically substituted pyrazoles.

Temperature Control: Temperature is a critical parameter that must be carefully controlled to balance the reaction rate with the potential for side reactions. While higher temperatures can accelerate the alkylation, they may also lead to increased formation of byproducts.

| Parameter | Condition | Rationale |

| Solvent | DMF, Acetonitrile | Aprotic polar solvents favor SN2 reactions. |

| Base | K₂CO₃, NaH, Et₃N | Deprotonates the pyrazole N-H for nucleophilic attack. |

| Temperature | Varies | Optimized to balance reaction rate and minimize side products. |

Stepwise Pyrazole Ring Formation Strategies

An alternative to the direct alkylation of a pre-formed nitropyrazole is the construction of the pyrazole ring with the bromoethyl substituent already incorporated or introduced in a subsequent step.

Precursor Synthesis and Subsequent Alkylation with 1,2-Dibromoethane

This methodology involves the synthesis of a suitable pyrazole precursor that can then be alkylated. For instance, a pyrazole with a different substitution pattern could be synthesized and then subjected to alkylation with 1,2-dibromoethane. The conditions for this alkylation are similar to the direct approach, with careful control of stoichiometry to prevent the formation of the bis-pyrazolyl ethane (B1197151) byproduct. One strategy to suppress this side reaction is to perform the reaction in a solvent like acetonitrile using a large excess of triethylamine.

Regioselective Alkylation in Pyrazole Synthesis

When dealing with unsymmetrically substituted pyrazoles, the N-alkylation can lead to a mixture of two regioisomers (N1 and N2 alkylated products). The nitro group at the 4-position of the pyrazole ring does not create this type of isomerism upon N-alkylation. However, if other substituents are present at the 3- or 5-positions, controlling the regioselectivity becomes a significant challenge. The outcome of the alkylation is influenced by a combination of steric and electronic factors of the substituents on the pyrazole ring, as well as the nature of the alkylating agent and the reaction conditions. Generally, bulkier substituents on the pyrazole ring tend to direct the alkylation to the less sterically hindered nitrogen atom.

Post-Synthetic Functionalization via Nitration

A conceptually different approach involves the introduction of the nitro group after the bromoethyl moiety has been attached to the pyrazole ring. This strategy would start with the synthesis of 1-(2-bromoethyl)-1H-pyrazole. This intermediate can then be subjected to nitration to introduce the nitro group at the 4-position.

Nitration of Pre-formed 1-(2-Bromoethyl)-1H-pyrazole

The introduction of a nitro group onto the pyrazole ring is a common electrophilic aromatic substitution reaction. For N-substituted pyrazoles, such as 1-(2-bromoethyl)-1H-pyrazole, direct nitration is an effective method. The reaction is analogous to the nitration of similar N-alkylpyrazoles, for which established procedures exist. For instance, the synthesis of 1-methyl-4-nitro-1H-pyrazole is accomplished by treating 1-methylpyrazole (B151067) with a nitrating agent. nih.gov

Common nitrating agents for pyrazoles include mixtures of nitric acid with sulfuric acid (HNO₃/H₂SO₄), acetic anhydride (B1165640) (HNO₃/Ac₂O), or trifluoroacetic anhydride (HNO₃/TFAA). nih.govresearchgate.net The reaction with nitric acid in trifluoroacetic anhydride has been shown to be effective for the nitration of N-substituted pyrazoles, yielding the 4-nitro derivative. nih.gov The synthesis of related compounds, such as 1-(hydroxymethyl)-3,4-dinitropyrazole, also involves nitration at the C4 position using fuming nitric acid, demonstrating the feasibility of this position for electrophilic attack. mdpi.com

Table 1: Representative Conditions for Nitration of N-Substituted Pyrazoles

| Precursor | Nitrating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Methylpyrazole | Concentrated Nitric Acid / Trifluoroacetic Anhydride | Ice bath, followed by stirring for 12h | 1-Methyl-4-nitro-1H-pyrazole | nih.gov |

| 1-Hydroxymethyl-3-nitropyrazole | Fuming Nitric Acid | Not specified | 1-Hydroxymethyl-3,4-dinitropyrazole | mdpi.com |

Regiospecificity in Nitration Reactions of Pyrazole Systems

The nitration of 1-substituted pyrazoles predominantly occurs at the C4 position, a result of the electronic distribution within the pyrazole ring. nih.gov The pyrazole nucleus contains two nitrogen atoms: the N1 nitrogen, which bears a substituent (in this case, the 2-bromoethyl group), is considered "pyrrole-like" and is electron-donating to the ring system. The N2 nitrogen is "pyridine-like" and is electron-withdrawing.

This electronic arrangement has a significant directing effect on incoming electrophiles. The pyridine-like N2 atom deactivates the adjacent C3 and C5 positions towards electrophilic attack. Consequently, the C4 position becomes the most electron-rich and, therefore, the most favorable site for electrophilic substitution reactions like nitration. nih.gov This inherent reactivity makes the synthesis of 4-nitropyrazole derivatives a regioselectively controlled process. Studies on the direct nitration of pyrazole itself and various N-substituted derivatives consistently show a strong preference for substitution at the C4 position. researchgate.netnih.gov

Advanced Synthetic Strategies and Green Chemistry Principles in Pyrazole Synthesis

While the direct nitration of a substituted pyrazole is a standard approach, the broader field of pyrazole synthesis has seen significant advancements, with a strong emphasis on green and sustainable chemistry. benthamdirect.comresearchgate.net These modern methodologies aim to improve efficiency, reduce waste, and use less hazardous materials. benthamdirect.comnih.gov

Advanced synthetic strategies that are applicable to the synthesis of pyrazole backbones include multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, enhancing atom economy and operational simplicity. mdpi.comias.ac.in Furthermore, the use of transition-metal catalysts has enabled novel and versatile approaches to pyrazole synthesis and functionalization. mdpi.com

Green chemistry principles are increasingly being integrated into pyrazole synthesis. nih.gov Key strategies include:

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or sonochemical methods can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. benthamdirect.commdpi.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or deep eutectic solvents is a major focus. benthamdirect.comthieme-connect.com

Solvent-Free Reactions: Conducting reactions under solventless conditions minimizes waste and can simplify product purification. benthamdirect.comias.ac.in

These green approaches are generally applicable to the construction of the pyrazole ring system, which can then be functionalized (e.g., through N-alkylation and nitration) to produce target molecules like 1-(2-bromoethyl)-4-nitro-1H-pyrazole. benthamdirect.comresearchgate.netnih.gov

Table 2: Overview of Green Chemistry Approaches in Pyrazole Synthesis

| Strategy | Description | Advantages | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Rapid reaction times, improved yields, reduced side products. | benthamdirect.commdpi.com |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reactions. | Enhanced reaction rates, milder conditions. | benthamdirect.comias.ac.in |

| Reactions in Green Solvents | Employing water, ionic liquids, or deep eutectic solvents. | Reduced environmental impact, improved safety. | nih.govthieme-connect.com |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot. | High atom economy, operational simplicity, reduced waste. | mdpi.comias.ac.in |

Chemical Reactivity and Reaction Mechanisms of 1 2 Bromoethyl 4 Nitro 1h Pyrazole

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The bromoethyl group in 1-(2-bromoethyl)-4-nitro-1H-pyrazole is susceptible to nucleophilic substitution reactions, where the bromine atom, a good leaving group, is displaced by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of diverse functional groups.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)

The reaction of this compound with nitrogen-containing nucleophiles, such as primary and secondary amines, is a fundamental transformation. This nucleophilic substitution reaction typically proceeds via an SN2 mechanism, leading to the formation of the corresponding N-substituted aminoethylpyrazoles. The reaction involves the attack of the amine's lone pair of electrons on the carbon atom bonded to the bromine, resulting in the displacement of the bromide ion.

The resulting 1-(2-aminoethyl)-4-nitro-1H-pyrazole derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems. For instance, these compounds can serve as precursors to fused pyrazole (B372694) structures like pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities. chim.itsemanticscholar.orgnih.govnih.gov

Table 1: Examples of Nucleophilic Substitution with Amines on Haloalkyl Pyrazoles This table presents representative reactions found in the broader pyrazole literature to illustrate the expected reactivity.

| Amine Nucleophile | Haloalkyl Pyrazole | Product | Reference |

| Morpholine | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 7-morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine | wikipedia.org |

| Various Amines | 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine | 5-amino-3-phenylpyrazolo[1,5-a]pyrimidine derivatives | nih.gov |

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)

Analogous to the reactions with amines, the bromoethyl moiety of this compound is expected to react readily with sulfur-containing nucleophiles like thiols and their corresponding thiolates. This S-alkylation reaction provides a straightforward route to pyrazole derivatives bearing a thioether linkage. Pyrazoles containing sulfur atoms are noted for their interesting biological activities. nih.gov The reaction mechanism is also typically SN2, involving the attack of the sulfur nucleophile on the electrophilic carbon of the bromoethyl group.

These reactions are valuable for the synthesis of pyrazole-4-thiols and other sulfur-containing heterocyclic compounds. researchgate.net

Intramolecular Cyclization Pathways Induced by Nucleophilic Attack

A significant aspect of the reactivity of this compound derivatives is their potential to undergo intramolecular cyclization. Following the initial nucleophilic substitution on the bromoethyl group, the newly introduced functional group can, under appropriate conditions, act as an internal nucleophile.

For example, if the initial nucleophile is a species that retains a reactive site, such as a hydroxyl group or a primary amine, a subsequent intramolecular reaction can lead to the formation of a new ring fused to the pyrazole. A notable example from the literature, although not involving the 4-nitro derivative, is the treatment of 1-(2-bromoethyl)-5-hydroxypyrazoles with a base, which affords 2,3-dihydropyrazolo[3,2-b]oxazoles. nih.gov This transformation highlights the potential for the bromoethyl group to participate in ring-closing reactions.

Transformations Involving the Nitro Group

The nitro group at the 4-position of the pyrazole ring is a strong electron-withdrawing group that influences the reactivity of the entire molecule. It can also be chemically transformed, most notably through reduction, to introduce an amino group, which opens up further synthetic possibilities.

Reduction of the Nitro Group to Amino Functionalities

The reduction of the nitro group to an amino group is a key transformation for this compound. This conversion can be achieved using various reducing agents, and the choice of reagent can be critical to avoid side reactions, particularly those involving the bromoethyl group.

Common methods for the reduction of aromatic nitro compounds that are applicable to this system include:

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate. mdpi.comnih.govuctm.edu Care must be taken as some conditions can also lead to the hydrogenolysis of the carbon-bromine bond.

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl2) in an acidic medium are effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. acsgcipr.orgreddit.comresearchgate.netresearchgate.net

The resulting 1-(2-bromoethyl)-4-amino-1H-pyrazole is a bifunctional molecule with two reactive sites for further synthetic elaboration.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Conditions | Advantages | Potential Issues | Reference |

| H2, Pd/C | Methanol, room temperature | High efficiency, clean reaction | Potential for dehalogenation | mdpi.comnih.gov |

| Hydrazine, Pd/C | Methanol, 80°C | Avoids handling H2 gas, high selectivity | Exothermic reaction | nih.gov |

| SnCl2·2H2O | Ethanol or Ethyl Acetate, reflux | Good chemoselectivity | Formation of tin salts can complicate workup | acsgcipr.orgreddit.comresearchgate.net |

Synthetic Utility of the Amino-Substituted Derivatives

The 4-aminopyrazole derivatives obtained from the reduction of this compound are versatile intermediates for the synthesis of a wide array of fused heterocyclic systems. The amino group can act as a nucleophile in condensation reactions with various electrophiles.

For example, 5-aminopyrazoles are well-known precursors for the synthesis of pyrazolo[1,5-a]pyrimidines through condensation with 1,3-dicarbonyl compounds or their equivalents. chim.itsemanticscholar.orgnih.govnih.gov By analogy, the 4-aminopyrazole derivative could potentially be used to construct other fused pyrazole systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines, which are important scaffolds in medicinal chemistry. nih.govnih.gov The presence of the bromoethyl group offers an additional handle for further functionalization or cyclization, making the amino-substituted derivatives highly valuable in combinatorial and synthetic chemistry.

Electrophilic and Radical Reactions of the Pyrazole Ring System

The chemical behavior of the pyrazole ring in this compound is profoundly influenced by its substituents. The pyrazole ring itself can be functionalized at the C3, C4, C5, and N1 positions. researchgate.net However, the presence of a nitro group (-NO₂) at the C4 position dramatically alters the ring's reactivity towards electrophilic substitution.

The nitro group is a powerful electron-withdrawing group, which significantly decreases the electron density of the pyrazole ring. uoanbar.edu.iq This deactivation makes the ring much less susceptible to attack by electrophiles, a phenomenon also observed in other aromatic systems like nitrobenzene. uoanbar.edu.iqmsu.eduyoutube.com Consequently, electrophilic aromatic substitution reactions, such as nitration or halogenation on the pyrazole ring, are considerably more difficult to achieve compared to unsubstituted pyrazole. uoanbar.edu.iq

When such reactions are forced under vigorous conditions, the position of the substitution is directed by the deactivating nitro group. Electrophilic attack is least likely at the positions ortho and para to the nitro group (C3 and C5) due to the significant positive charge stabilization in the intermediates of meta-attack. youtube.com Therefore, any further substitution would likely be directed to the C3 or C5 positions, but would require harsh reaction conditions. For instance, the nitration of N-alkyl-4-bromopyrazoles can result in nitration at the 3- and/or 5-positions, alongside products of nitrodebromination. researchgate.net

While the pyrazole ring is deactivated towards electrophiles, the possibility of radical reactions offers an alternative pathway for functionalization. The field of highly nitrated pyrazoles, often explored for high-energy materials, demonstrates that multiple nitro groups can be introduced onto the ring system through various synthetic strategies, suggesting that under specific, often oxidative, conditions, the ring can undergo further substitution. researchgate.netnih.govacs.org However, specific studies detailing radical-initiated reactions on the this compound ring itself are not extensively documented in readily available literature.

Cycloaddition Reactions of Derived Intermediates (e.g., Vinylpyrazoles from Elimination)

A significant aspect of the reactivity of this compound involves its transformation into reactive intermediates, which can then participate in cycloaddition reactions. A key intermediate, 1-vinyl-4-nitro-1H-pyrazole, can be readily synthesized from the parent compound through a base-induced elimination of hydrogen bromide (HBr).

The resulting 1-vinyl-4-nitro-1H-pyrazole is a versatile building block for synthesizing more complex molecules. mdpi.comresearchgate.net The vinyl group, being directly attached to the electron-deficient 4-nitropyrazole ring system, acts as an electron-poor alkene. This electronic characteristic governs its reactivity in cycloaddition reactions. mdpi.com

[2+2] Cycloaddition: 1-Vinylpyrazoles are known to undergo [2+2] cycloaddition reactions. For instance, the reaction of 4-bromo-1-vinylpyrazole with tetracyanoethylene, a highly electron-deficient alkene, yields a cyclobutane (B1203170) derivative. mdpi.com However, the presence of a strongly deactivating group like the nitro group at the C4 position, as in 1-vinyl-4-nitro-1H-pyrazole, can hinder this reaction. It has been noted that 3,5-dimethyl-4-nitro-1-vinylpyrazole does not readily undergo this [2+2] cycloaddition, suggesting a significant electronic barrier. mdpi.com

Diels-Alder ([4+2]) Cycloaddition): Vinylpyrazoles are generally reluctant to act as dienes in Diels-Alder reactions due to the aromaticity of the pyrazole ring. nih.gov However, they can function as dienophiles. The electron-deficient nature of the double bond in 1-vinyl-4-nitro-1H-pyrazole makes it a suitable candidate for reacting with electron-rich dienes in normal-electron-demand Diels-Alder reactions. Furthermore, vinyldiazo compounds, which are structurally related, can participate in photoinduced [4+2] cycloadditions with dienes like cyclopentadiene (B3395910) and furan (B31954) to construct bicyclic ring systems. nih.gov

1,3-Dipolar Cycloaddition: The electron-poor double bond of 1-vinyl-4-nitro-1H-pyrazole also makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This type of reaction involves the [3+2] cycloaddition of a 1,3-dipole (like an azide, nitrile oxide, or diazoalkane) to the vinyl group. A relevant synthetic strategy involves the 1,3-dipolar cycloaddition of tosylhydrazones (which form diazo compounds in situ) with nitroalkenes to regioselectively produce pyrazoles. rsc.org This highlights the utility of activated alkenes, similar to 1-vinyl-4-nitro-1H-pyrazole, in constructing heterocyclic systems.

The table below summarizes the potential cycloaddition reactions involving the derived 1-vinyl-4-nitro-1H-pyrazole.

| Reaction Type | Reactant Partner | Potential Product | Reactivity Notes |

| [2+2] Cycloaddition | Electron-rich alkene (e.g., enol ether) | Substituted cyclobutane | May be disfavored due to the electron-withdrawing nitro group. mdpi.com |

| Diels-Alder ([4+2]) | Electron-rich diene (e.g., cyclopentadiene) | Bicyclic adduct | Acts as a dienophile. Reactivity is enhanced by the electron-deficient nature of the vinyl group. nih.govnih.gov |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., azides, diazoalkanes) | Five-membered heterocycle fused or appended to the pyrazole | Acts as an excellent dipolarophile. rsc.org |

These cycloaddition pathways provide a powerful tool for leveraging this compound as a precursor for the synthesis of a wide array of complex heterocyclic structures. researchgate.net

Application As a Versatile Synthetic Intermediate and Building Block

Construction of Annulated and Fused Pyrazole (B372694) Systems

The bifunctional nature of 1-(2-bromoethyl)-4-nitro-1H-pyrazole, containing both a nucleophilic pyrazole ring system and an electrophilic bromoethyl side chain, makes it an ideal precursor for the synthesis of annulated and fused pyrazole systems. These reactions typically proceed via intramolecular cyclization or by reaction with external dinucleophiles, leading to the formation of new rings attached to the pyrazole core.

One of the most direct applications is the synthesis of fused bicyclic systems like pyrazolo[1,5-a]pyridines and related structures. The bromoethyl group can act as an electrophile in an intramolecular fashion. For instance, after a chemical modification that introduces a nucleophilic site on the pyrazole ring or a neighboring atom, the bromoethyl chain can cyclize. While specific examples starting from this compound are not extensively documented in peer-reviewed literature, the general strategy is well-established for similar N-substituted pyrazoles.

A hypothetical, yet chemically sound, pathway to a fused system is outlined below. This involves the reduction of the nitro group to an amino group, followed by N-acylation and subsequent intramolecular cyclization.

Table 1: Hypothetical Synthesis of a Fused Pyrazolo[5,1-b]oxazine System

| Step | Reactant | Reagents and Conditions | Intermediate/Product | Notes |

| 1 | This compound | SnCl₂, HCl, Ethanol | 1-(2-bromoethyl)-1H-pyrazol-4-amine | Reduction of the nitro group to an amine. |

| 2 | 1-(2-bromoethyl)-1H-pyrazol-4-amine | Acyl Chloride (e.g., Benzoyl Chloride), Pyridine | N-(1-(2-bromoethyl)-1H-pyrazol-4-yl)benzamide | Acylation of the newly formed amino group. |

| 3 | N-(1-(2-bromoethyl)-1H-pyrazol-4-yl)benzamide | Strong Base (e.g., NaH), THF | 6-phenyl-2,3-dihydropyrazolo[5,1-b]oxazine | Intramolecular cyclization via nucleophilic attack of the amide oxygen onto the bromoethyl chain. |

This strategy highlights how the bromoethyl group is a key functional handle for building fused ring systems, expanding the molecular complexity and providing scaffolds for further chemical exploration.

Synthesis of Complex Heterocyclic Scaffolds Utilizing Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a one-pot process to form a complex product that incorporates atoms from all starting materials. google.com The structure of this compound makes it a potential candidate for inclusion in MCRs to generate novel heterocyclic scaffolds.

The reactive bromoethyl group can participate in reactions with various nucleophiles, initiating a cascade of bond-forming events. For example, it could be envisioned as a component in a Passerini or Ugi-type reaction after suitable functional group manipulation. More directly, it can serve as an electrophilic component in combination with other reactants.

A plausible MCR could involve the reaction of this compound with an amine and an isocyanide. In such a reaction, the amine could first displace the bromide, forming a secondary amine intermediate. This intermediate could then participate in a subsequent reaction with the isocyanide and another carbonyl compound, if present.

Table 2: Plausible Multicomponent Reaction Scheme

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Resulting Scaffold |

| This compound | Primary Amine (e.g., Aniline) | Isocyanide (e.g., tert-Butyl isocyanide) | Base (e.g., K₂CO₃), Acetonitrile (B52724), Heat | Substituted piperazine-fused pyrazole derivative |

| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | Aldehyde (e.g., Benzaldehyde) & Ammonia | Hantzsch-type reaction conditions | Dihydropyridine ring fused or linked to the pyrazole |

While specific, documented MCRs employing this exact pyrazole are sparse, its functional handles are well-suited for the design of new one-pot syntheses of complex, drug-like molecules. mdpi.com The development of such reactions would offer an efficient route to libraries of novel heterocyclic compounds based on the 4-nitropyrazole core.

Precursor in the Development of Advanced Organic Materials

The unique electronic and structural features of this compound also position it as a valuable precursor for the synthesis of advanced organic materials, such as functional polymers, dyes, or components of metal-organic frameworks (MOFs).

The nitro group is a strong electron-withdrawing group, which can impart specific optical or electronic properties to a material. Furthermore, it can be readily reduced to an amino group, providing a site for polymerization or for grafting the molecule onto other structures. The bromoethyl group is also a versatile handle for polymerization, either through polycondensation reactions or by serving as an initiator site for certain types of polymerization.

For example, this compound could be used to synthesize a functional polymer through the following conceptual steps:

Monomer Synthesis: The bromoethyl group can be converted into a polymerizable group, such as a vinyl or acrylate (B77674) moiety, through reaction with a suitable reagent like potassium acrylate.

Polymerization: The resulting monomer, 2-(4-nitro-1H-pyrazol-1-yl)ethyl acrylate, can then undergo radical polymerization to yield a polymer with pendant 4-nitropyrazole units.

Post-Polymerization Modification: The nitro groups on the polymer side chains can be reduced to amino groups. These amino groups can then be used to crosslink the polymer, attach other molecules like dyes or drugs, or chelate metal ions.

Table 3: Potential Application in Advanced Organic Materials

| Material Type | Role of this compound | Potential Properties and Applications |

| Functional Polymer | Monomer precursor | Polymers with high refractive index, materials for nonlinear optics, chelating resins for metal sequestration. |

| Organic Dyes | Core scaffold | The nitropyrazole system can be part of a larger conjugated system to create solvatochromic or electrochromic dyes. |

| Metal-Organic Frameworks (MOFs) | Linker precursor | After conversion of the bromoethyl and nitro groups to carboxylic acids or other coordinating groups, it could serve as a linker to build porous materials for gas storage or catalysis. |

The synthesis of such materials from this pyrazole derivative would leverage its inherent functionalities to create materials with tailored properties for a range of advanced applications.

Derivatization and Analog Synthesis from 1 2 Bromoethyl 4 Nitro 1h Pyrazole

Modifications at the Bromoethyl Side Chain

The bromoethyl group at the N1 position of the pyrazole (B372694) ring is a key handle for introducing structural diversity. As a primary alkyl bromide, it is susceptible to nucleophilic substitution reactions, allowing for the attachment of a wide range of functionalities.

The bromine atom of the bromoethyl side chain can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, to introduce diverse alkyl and aryl substituents. For instance, reaction with primary or secondary amines leads to the corresponding N-substituted aminoethyl pyrazoles. While specific examples for 1-(2-bromoethyl)-4-nitro-1H-pyrazole are not extensively documented in publicly available literature, the general reactivity of N-(2-bromoethyl) heterocycles is well-established. For example, the alkylation of aminopyrazoles is a known synthetic route. This reactivity allows for the systematic variation of the substituent at the terminus of the ethyl chain, which can be crucial for modulating the physicochemical properties and biological activity of the resulting molecules.

A representative reaction scheme for the introduction of an amino substituent is shown below:

Image is for illustrative purposes only and does not represent an actual molecule.

Image is for illustrative purposes only and does not represent an actual molecule. Table 1: Representative Nucleophilic Substitution Reactions on the Bromoethyl Side Chain

| Nucleophile | Reagent Example | Product Substituent |

|---|---|---|

| Primary Amine | Methylamine | -NHCH₃ |

| Secondary Amine | Diethylamine | -N(CH₂CH₃)₂ |

| Aryl Amine | Aniline | -NHPh |

| Thiol | Ethanethiol | -SCH₂CH₃ |

The bromoethyl side chain can also serve as a starting point for chain elongation. For instance, reaction with cyanide ions would yield 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine, thereby extending the carbon chain and introducing new functional groups for further derivatization. A patent describing the synthesis of a ruxolitinib intermediate, (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentyl propanenitrile, demonstrates the feasibility of introducing a propionitrile side chain onto a pyrazole ring, which can then be further manipulated. google.compatsnap.com The hydrolysis of propanenitrile under acidic conditions typically yields propanoic acid and ammonia. doubtnut.com

Furthermore, the bromine atom can be converted to other functional groups. For example, reaction with sodium azide would produce 1-(2-azidoethyl)-4-nitro-1H-pyrazole. The azide group can then be reduced to a primary amine or participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Modifications of the Nitro Group

The nitro group at the C4 position of the pyrazole ring is another key site for chemical modification. Its electron-withdrawing nature influences the reactivity of the pyrazole ring, and it can be transformed into various other functional groups, most notably an amino group.

The reduction of the 4-nitro group to a 4-amino group is a pivotal transformation that opens up a vast array of derivatization possibilities. This reduction can be achieved using various standard reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like sodium dithionite. rsc.org A patent for a ruxolitinib intermediate describes the reduction of a 4-nitro-1H-pyrazole derivative to the corresponding 4-amino-1H-pyrazole. google.com

Once the 4-aminopyrazole precursor is obtained, the amino group can be readily acylated with acyl chlorides or carboxylic acids (in the presence of a coupling agent) to form a wide range of amide derivatives.

Similarly, reaction of the 4-aminopyrazole with isocyanates or carbamoyl chlorides provides access to a diverse set of urea derivatives. Alternatively, a two-step procedure involving reaction with 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis can be employed for the synthesis of monosubstituted ureas. bioorganic-chemistry.com

The synthesis of carbamates can be achieved by reacting the 4-aminopyrazole with chloroformates. google.com General methods for carbamate synthesis often involve the reaction of amines with reagents like phenyl chloroformate in the presence of a base. google.com

Table 2: Derivatization of the 4-Amino Group

| Derivative | Reagent Class | General Structure of Product |

|---|---|---|

| Amide | Acyl chloride (R-COCl) | Pyrazole-4-NH-CO-R |

| Urea | Isocyanate (R-NCO) | Pyrazole-4-NH-CO-NH-R |

Beyond reduction to an amine, the nitro group can potentially undergo other redox transformations, although these are less commonly explored for derivatization purposes. Under controlled reduction conditions, it might be possible to form nitroso or hydroxylamino intermediates. Conversely, the pyrazole ring itself is generally resistant to oxidation.

Strategic Functionalization for Library Synthesis

The orthogonal reactivity of the bromoethyl side chain and the nitro group makes this compound an excellent scaffold for the synthesis of combinatorial libraries. A solid-phase synthesis approach can be envisioned where the pyrazole core is first attached to a solid support. mdpi.com For example, the bromoethyl group could be used to link the molecule to a resin. Subsequently, the nitro group could be reduced and derivatized with a set of building blocks. In a separate set of reactions, the nitro group could be retained while the bromoethyl group is reacted with a library of nucleophiles. This dual-functional scaffold allows for the generation of a large number of diverse molecules from a single starting material, which is a key strategy in modern drug discovery and chemical biology. nih.gov The pyrazole scaffold itself is considered a privileged structure in medicinal chemistry, appearing in numerous approved drugs. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of pyrazole (B372694) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the definitive assignment of regiochemistry, particularly for substituted pyrazole rings. researchgate.netnih.gov

The substitution pattern on the pyrazole ring significantly influences the chemical shifts of the ring protons and carbons. In a 1,4-disubstituted pyrazole like "1-(2-bromoethyl)-4-nitro-1H-pyrazole," two distinct signals are expected in the ¹H NMR spectrum for the pyrazole ring protons at the C3 and C5 positions. The electron-withdrawing nitro group at the C4 position typically deshields the adjacent protons, causing their signals to appear at a lower field (higher ppm values). The specific chemical shifts are also modulated by the nature of the substituent at the N1 position. researchgate.netresearchgate.netresearchgate.net

For instance, the regioselective synthesis of N1-substituted pyrazoles can be confirmed by comparing the ¹H and ¹³C NMR spectra of the product with known data for N1 and N2 isomers. lookchem.comacs.org In cases of potential ambiguity, two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed. NOESY experiments reveal through-space correlations between protons, which can confirm the spatial proximity of the N1-substituent to the C5-proton, thereby unambiguously establishing the N1-regiochemistry. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 1,4-Disubstituted Pyrazole Moiety Note: These are typical values and can vary based on solvent and other substituents.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~8.0 - 8.5 | ~138 - 142 |

| C-3 | - | ~135 - 140 |

| C-4 | - | ~120 - 125 |

| H-5 | ~7.8 - 8.3 | ~128 - 132 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their fragmentation patterns upon ionization. mdpi.com For "this compound," high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming its elemental composition. rsc.org

The fragmentation of pyrazole derivatives in the mass spectrometer is influenced by the nature and position of the substituents on the ring. researchgate.net The molecular ion (M⁺) of "this compound" would be expected to undergo several characteristic fragmentation pathways. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments will be observed, with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for this molecule would likely include:

Loss of the bromoethyl group: Cleavage of the N-CH₂ bond can lead to the formation of a nitropyrazole cation and a bromoethyl radical.

Loss of the nitro group: Fragmentation involving the loss of NO₂ is a common pathway for nitroaromatic compounds.

Cleavage of the pyrazole ring: The heterocyclic ring can break apart into smaller charged fragments. researchgate.net

Loss of a bromine atom: The C-Br bond can cleave to form a radical cation.

Analyzing these fragmentation patterns helps to piece together the structure of the parent molecule and confirm the identity of the substituents and their connectivity. chemguide.co.uklibretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Formula | Fragment Name | Predicted m/z |

|---|---|---|

| [C₅H₆BrN₄O₂]⁺ | Molecular Ion (M⁺) | 233/235 |

| [C₃H₂N₃O₂]⁺ | 4-nitro-1H-pyrazolyl cation | 112 |

| [C₂H₄Br]⁺ | Bromoethyl cation | 107/109 |

| [C₅H₆BrN₄]⁺ | M - O₂ | 201/203 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. tandfonline.comresearchgate.net These two techniques are often complementary; IR spectroscopy is more sensitive to polar functional groups, while Raman is better for non-polar, homo-nuclear bonds. acs.org

The IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to its distinct structural features. mdpi.comrsc.org Key expected vibrational modes include:

N-O stretching: The nitro group (NO₂) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. rsc.org

C-H stretching: Absorptions from the C-H bonds of the pyrazole ring (aromatic) are expected above 3000 cm⁻¹, while those from the ethyl group (aliphatic) will appear just below 3000 cm⁻¹. lumenlearning.compressbooks.pub

C=N and C=C stretching: Vibrations associated with the pyrazole ring skeleton typically appear in the 1400-1600 cm⁻¹ region. derpharmachemica.com

C-Br stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazole ring and the C-C backbone of the ethyl group. acs.org Together, these techniques allow for the rapid confirmation of the presence of key functional groups within the molecule.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyrazole C-H | Stretching | 3100 - 3150 | Medium |

| Ethyl C-H | Stretching | 2850 - 2960 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | Strong |

| Pyrazole Ring | C=C, C=N Stretching | 1400 - 1600 | Medium-Strong |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination of Pyrazole Derivatives

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional structure of a crystalline compound. nih.gov It provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.orgmdpi.com For pyrazole derivatives, this technique is crucial for confirming the regiochemistry of substitution, which can be ambiguous with other methods. acs.orgresearchgate.net

A single-crystal X-ray diffraction analysis of a derivative of "this compound" would reveal:

Confirmation of Regiochemistry: The positions of the 2-bromoethyl group on the N1 atom and the nitro group on the C4 atom would be unequivocally established. researchgate.net

Molecular Geometry: Precise bond lengths and angles for the pyrazole ring and its substituents would be determined. The pyrazole ring is expected to be largely planar. nih.govresearchgate.net

Conformation: The conformation of the flexible bromoethyl side chain would be elucidated in the solid state.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonds or π–π stacking interactions that might be present in related structures. researchgate.netacs.org

Although obtaining suitable crystals can be a challenge, the structural data from X-ray crystallography is unparalleled in its detail and accuracy, providing a definitive structural benchmark for the compound. nih.govresearchgate.net

Table 4: Expected Crystallographic Parameters for a Substituted Nitropyrazole Derivative

| Parameter | Description | Expected Value/Feature |

|---|---|---|

| Crystal System | The symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements of the crystal | e.g., P2₁/c, P-1 |

| Bond Lengths (Å) | Average distances between bonded atoms | C-N (ring): ~1.33-1.38 Å; N-N: ~1.35 Å |

| Bond Angles (°) | Angles between three connected atoms | Ring angles: ~105-112° |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of 1-(2-bromoethyl)-4-nitro-1H-pyrazole. These studies help in understanding how the arrangement of electrons within the molecule influences its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgyoutube.com

For pyrazole (B372694) derivatives, the energies of these frontier orbitals are significantly influenced by the nature and position of substituents on the pyrazole ring. In the case of this compound, the electron-withdrawing nitro group at the C4 position is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrazole. A lower HOMO energy suggests a reduced tendency to donate electrons, while a lower LUMO energy indicates a greater propensity to accept electrons. Consequently, the presence of the nitro group enhances the electrophilic character of the pyrazole ring.

The HOMO-LUMO gap provides insight into the molecule's excitability and its ability to engage in chemical reactions. A smaller gap generally correlates with higher reactivity. wikipedia.org Theoretical calculations on related nitropyrazole systems can provide estimated values for these key electronic parameters.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative 1-Substituted-4-Nitropyrazole (Note: These are representative values based on DFT calculations of similar structures and may not be the exact values for this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap | 4.3 |

The distribution of the HOMO and LUMO across the molecule is also critical. In many pyrazole systems, the HOMO is often localized on the pyrazole ring, while the LUMO density can be concentrated on the electron-withdrawing substituents. For this compound, it is anticipated that the LUMO would have significant contributions from the nitro group, making the pyrazole ring susceptible to nucleophilic attack.

The distribution of electron density within a molecule is fundamental to understanding its reactivity. Computational methods can generate an electrostatic potential (ESP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

In this compound, the nitro group, being strongly electron-withdrawing, creates a significant electron deficiency on the pyrazole ring, particularly at the carbon atoms adjacent to it. The ESP map would likely show a large positive potential around the pyrazole ring, indicating its electrophilic nature. Conversely, the oxygen atoms of the nitro group would exhibit a negative potential, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. nih.gov

Mulliken population analysis is another computational tool used to assign partial charges to each atom in a molecule. niscpr.res.inuni-muenchen.de This analysis can provide a quantitative measure of the charge distribution. For this compound, the carbon atom attached to the nitro group (C4) and the carbon atoms at positions 3 and 5 are expected to carry a partial positive charge, making them the most probable sites for nucleophilic attack. researchgate.net The nitrogen atoms of the pyrazole ring will also have their electron density influenced by the substituents.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Note: These values are estimations based on calculations of analogous pyrazole derivatives.)

| Atom | Predicted Charge (a.u.) |

| N1 (of pyrazole) | -0.15 |

| N2 (of pyrazole) | +0.05 |

| C3 (of pyrazole) | +0.20 |

| C4 (of pyrazole) | +0.30 |

| C5 (of pyrazole) | +0.10 |

| N (of nitro group) | +0.50 |

| O (of nitro group) | -0.40 |

| Br | -0.05 |

Reaction Mechanism Elucidation via Computational Modeling

A key reaction for this molecule is nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the electron-deficient pyrazole ring, leading to the displacement of a leaving group. mdpi.com Given the electronic structure of this compound, the nitro group strongly activates the ring towards such attacks. Computational studies can model the approach of a nucleophile to the predicted reactive sites (C3, C4, or C5) and calculate the activation energy for each potential pathway. These calculations can help determine the most likely site of substitution and the feasibility of the reaction under different conditions.

Another important reaction is nucleophilic substitution at the bromoethyl side chain. The bromine atom is a good leaving group, and this position is susceptible to attack by nucleophiles. Theoretical calculations can compare the activation barriers for substitution at the pyrazole ring versus the side chain, providing valuable insights into the regioselectivity of reactions involving this compound.

Conformational Analysis and Intermolecular Interactions of Derivatives

The biological and material properties of molecules are often dictated by their three-dimensional shape (conformation) and how they interact with each other (intermolecular interactions). Computational methods can be used to explore the conformational landscape of derivatives of this compound and to understand the nature of their intermolecular interactions.

Furthermore, the presence of the nitro group and the pyrazole ring allows for various intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov For instance, in a crystalline solid, molecules of this compound derivatives can arrange themselves to maximize these favorable interactions. Computational studies can model these interactions in dimers or larger clusters of molecules to predict crystal packing and to understand the forces that govern the solid-state structure. These interactions are also crucial in biological systems, where a molecule's ability to bind to a receptor is often dependent on its shape and its capacity to form specific intermolecular contacts. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Methods for Functionalization

The functionalization of the pyrazole (B372694) core is critical for diversifying the properties of compounds derived from 1-(2-bromoethyl)-4-nitro-1H-pyrazole. Future efforts will likely concentrate on developing novel catalytic methods to modify both the pyrazole ring and its substituents with high precision and efficiency.

A significant area of opportunity lies in the transition-metal-catalyzed C-H activation of the pyrazole ring. Research on 4-nitropyrazoles has demonstrated that palladium (Pd) and nickel (Ni) catalysts can achieve regioselective arylation at the C-5 position. acs.orgnih.gov Applying these guided C-H activation strategies to this compound could provide a direct route to 5-aryl-4-nitropyrazole derivatives, which are valuable in medicinal chemistry. acs.org

Furthermore, cross-coupling reactions represent a powerful tool for functionalization. The bromoethyl side chain is a prime target for reactions like the Suzuki-Miyaura cross-coupling, which could be used to introduce a wide variety of aryl and heteroaryl groups. rsc.orgfigshare.combethel.edu The development of bulky bis(pyrazolyl)palladium complexes as pre-catalysts has shown promise in improving the efficiency of such reactions. rsc.orgrsc.org

Additionally, one-pot multi-component reactions using heterogeneous catalysts, such as nickel-based systems, are gaining traction for the synthesis of complex pyrazoles. mdpi.com Exploring these methods for the simultaneous construction and functionalization of the pyrazole scaffold starting from simpler precursors could offer a more atom-economical approach.

| Catalytic Method | Potential Application on this compound | Key Advantages |

| C-H Activation | Direct arylation at the C-5 position of the pyrazole ring. acs.org | High atom economy, avoids pre-functionalization. |

| Suzuki-Miyaura Coupling | Functionalization of the bromoethyl side chain or pyrazole core. rsc.orgfigshare.com | Wide substrate scope, good functional group tolerance. |

| Heterogeneous Catalysis | One-pot synthesis and functionalization of the pyrazole scaffold. mdpi.com | Catalyst reusability, environmentally friendly, simplified workup. |

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. Future research on this compound and its derivatives will undoubtedly focus on developing more environmentally benign and sustainable synthetic protocols.

One major thrust is the use of green catalysts. Heterogeneous catalysts like nano-ZnO and recyclable resin-based catalysts such as Amberlyst-70 have been successfully used for pyrazole synthesis. researchgate.netmdpi.com These catalysts offer advantages such as easy separation, reusability, and often allow reactions to proceed under milder, aqueous conditions. researchgate.netmdpi.compharmacognosyjournal.net The classical Knorr pyrazole synthesis, for instance, can be performed using ammonium (B1175870) chloride as an inexpensive and non-toxic catalyst in a renewable solvent like ethanol. jetir.org

The use of alternative energy sources is another cornerstone of green synthesis. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase yields, and improve product quality in the synthesis of pyrazole and oxadiazole hybrids. mdpi.combenthamdirect.comacs.org For pyrazole synthesis, reaction times can be cut from hours to mere minutes. acs.orgdergipark.org.tr Similarly, ultrasound irradiation has been employed to accelerate reactions, often leading to excellent product yields in very short timeframes. nih.gov

Moreover, conducting reactions in greener solvents, or under solvent-free conditions, is a key objective. tandfonline.com The development of "on water" synthesis protocols for N-unsubstituted pyrazoles, which avoid toxic hydrazine (B178648) and complex purification steps, exemplifies this trend. rsc.org

| Parameter | Conventional Method | Green Method (e.g., Microwave-Assisted) | Reference |

|---|---|---|---|

| Reaction Time | 7–9 hours | 9–10 minutes | acs.org |

| Yield | Moderate | 79–92% (Improved) | acs.org |

| Solvent | Often toxic organic solvents (e.g., toluene, DMF) | Water, ethanol, or solvent-free | jetir.orgtandfonline.comrsc.org |

| Catalyst | Homogeneous acids/bases | Reusable heterogeneous catalysts (e.g., nano-ZnO) | researchgate.netmdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is revolutionizing chemical synthesis, offering enhanced safety, scalability, and efficiency. mdpi.comresearchgate.net The synthesis of pyrazole derivatives is well-suited for flow chemistry, which allows for precise control over reaction parameters and can safely handle potentially hazardous reagents or intermediates. mdpi.comrsc.org A two-stage synthesis of pyrazoles from acetophenones has been successfully demonstrated in a flow system, significantly reducing reaction times compared to batch processing. galchimia.com Future work could adapt such multi-step flow processes for the synthesis of this compound and its subsequent functionalization in a telescoped, assembly-line fashion. mit.edu

Complementing flow chemistry, automated synthesis platforms are accelerating the discovery of new molecules. merckmillipore.comsigmaaldrich.com These systems use pre-filled reagent cartridges and robotic handling to perform a wide range of chemical transformations, including the formation of N-heterocycles, with minimal human intervention. merckmillipore.comyoutube.com Such platforms could be employed to rapidly generate a library of derivatives based on the this compound scaffold. By systematically varying the functional groups on the pyrazole ring or the side chain, researchers can efficiently explore the chemical space and identify compounds with desired properties for various applications. researchgate.netresearchgate.net

The key advantages of these modern synthesis platforms include:

Enhanced Safety: Controlled handling of reagents and containment of reactions. mdpi.com

Reproducibility and Scalability: Precise control over reaction conditions leads to consistent results and easier scale-up. researchgate.netgalchimia.com

Speed and Efficiency: Drastic reduction in reaction and optimization times. mit.edu

Library Synthesis: Automated generation of numerous analogs for high-throughput screening. researchgate.netresearchgate.net

Theoretical Prediction and Design of Novel Pyrazole Architectures

Computational chemistry provides powerful tools for understanding molecular properties and guiding the design of new chemical structures. For nitropyrazoles, Density Functional Theory (DFT) calculations have been used to explore their structure, stability, and explosive properties. tandfonline.comtandfonline.com Such studies can predict key parameters like heat of formation, density, and detonation velocity, which are crucial for designing new energetic materials. tandfonline.comresearchgate.netresearchgate.net These theoretical insights can be applied to this compound to predict its properties and guide the synthesis of derivatives with tailored energetic performance.

In the realm of medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) modeling is an invaluable tool. shd-pub.org.rs By developing 2D and 3D-QSAR models for a series of pyrazole derivatives, researchers can identify the key molecular descriptors that correlate with a specific biological activity, such as enzyme inhibition. shd-pub.org.rsnih.govnih.gov These models can then be used to predict the activity of newly designed compounds before they are synthesized, saving significant time and resources. nih.govresearchgate.net For example, QSAR studies have been used to design novel pyrazole derivatives as potential anti-cancer agents by identifying the functional groups and structural features that enhance their potency. nih.gov

The synergy between theoretical prediction and synthetic execution represents a powerful paradigm for modern chemical research. By using DFT to understand fundamental properties and QSAR to predict biological function, researchers can rationally design novel pyrazole architectures based on the this compound scaffold for a wide range of applications, from materials science to drug discovery. chemrevlett.commdpi.comnih.gov

| Computational Method | Application for Pyrazole Architectures | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating molecular geometry, electronic structure, and stability. tandfonline.comtandfonline.com | Heat of formation, band gap, bond dissociation energies. researchgate.netresearchgate.net |

| 2D/3D-QSAR | Predicting biological activity and identifying key structural features. shd-pub.org.rsnih.gov | Inhibitory concentrations (IC₅₀), binding affinity. nih.govnih.gov |

| Molecular Docking | Simulating the interaction between a molecule and a biological target. shd-pub.org.rs | Binding modes, interaction energies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.